molecular formula C23H28N4O4 B2944759 N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide CAS No. 1251601-28-1

N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide

Cat. No.: B2944759
CAS No.: 1251601-28-1
M. Wt: 424.501
InChI Key: APTYGRUXXSXNCT-UHFFFAOYSA-N
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Description

The compound N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at key positions:

  • Position 4: A 3,4,5-trimethoxyphenylamino moiety, a pharmacophore known for interactions with biological targets such as tubulin or kinases.
  • Position 7: A methyl group, which may sterically influence reactivity or binding.

This structure is synthetically accessible via methods analogous to those for related 1,8-naphthyridines, such as POCl3-mediated reactions in DMF followed by functionalization .

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-7-27(8-2)23(28)17-13-24-22-16(10-9-14(3)25-22)20(17)26-15-11-18(29-4)21(31-6)19(12-15)30-5/h9-13H,7-8H2,1-6H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTYGRUXXSXNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 3,4,5-trimethoxyaniline with a suitable naphthyridine derivative under acidic or basic conditionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations in 1,8-Naphthyridine Derivatives

Key analogs and their distinguishing features are summarized below:

Compound Name / Source Substituents (Positions) Key Properties/Activities
Target Compound - 3: N,N-diethyl carboxamide
- 4: 3,4,5-trimethoxyphenylamino
- 7: Methyl
High lipophilicity (diethyl group); trimethoxyphenyl may confer tubulin-binding activity.
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one - 3: Diethylaminomethyl
- 2: Phenyl
- 7: Methyl
Lower steric bulk at position 3; phenyl group at position 2 may limit solubility.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-1,5-naphthyridine-3-carboxamide - 3: Adamantyl carboxamide
- 1: Pentyl
- Core: 1,5-naphthyridine
Adamantyl group increases steric hindrance; pentyl chain enhances lipophilicity.
N-[3-(Acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 3: Acetylaminophenyl carboxamide
- 1: Ethyl
- 7: Methyl
Acetylaminophenyl introduces hydrogen-bonding potential; ethyl group at position 1.
N-(3,5-Dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine - 3: Thiomorpholine carbonyl
- 4: 3,5-dimethoxyphenylamino
- 7: Methyl
Thiomorpholine enhances solubility; dimethoxyphenyl reduces steric bulk vs. trimethoxy.
2.4. Physicochemical Properties
  • Lipophilicity: The diethyl group (target compound) increases logP vs. thiomorpholine () or acetylaminophenyl () .
  • Solubility : Thiomorpholine and morpholine derivatives () enhance aqueous solubility via polar heterocycles, whereas trimethoxyphenyl and adamantyl groups favor organic phases .

Biological Activity

N,N-Diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structure and Properties

The chemical structure of this compound contributes to its biological activity. The presence of the naphthyridine moiety is significant due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of 1,8-naphthyridine exhibit antimicrobial properties . The compound has shown effectiveness against various bacterial strains. A study highlighted the enhancement of antibiotic activity when combined with fluoroquinolones against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Naphthyridine derivatives are recognized for their anticancer activities . The compound demonstrated cytotoxic effects in vitro against several cancer cell lines. For example, it has been reported to inhibit the proliferation of human cancer cells by inducing apoptosis and interfering with cell cycle progression .

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10.5Induces apoptosis via p53-independent pathways
HeLa (Cervical Cancer)12.0Cell cycle arrest at G1 phase
MCF-7 (Breast Cancer)15.0Inhibition of CDK2 and CDK4

Neurological Effects

The compound exhibits potential in the treatment of neurological disorders. Studies suggest that 1,8-naphthyridine derivatives may possess neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease and depression .

The mechanism through which this compound exerts its effects involves multiple pathways:

  • DNA Intercalation : Similar to other naphthyridine derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : It activates apoptotic pathways by modulating proteins associated with cell survival and death.
  • Cell Cycle Regulation : The compound has been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Case Studies

  • Anticancer Efficacy : In a study involving non-small cell lung cancer models, the compound demonstrated significant tumor growth inhibition when administered in combination with standard chemotherapeutics. This suggests a potential role as an adjunct therapy in cancer treatment .
  • Neuroprotective Effects : In animal models of Alzheimer's disease, treatment with this naphthyridine derivative resulted in improved cognitive function and reduced neuroinflammation markers .

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